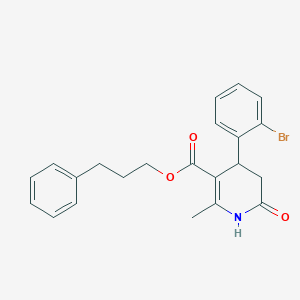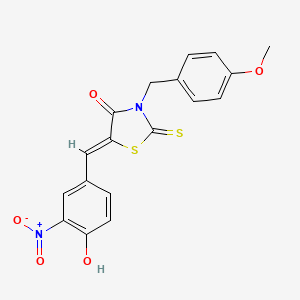![molecular formula C19H18N4OS B5215717 3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, commonly known as BTDB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The exact mechanism of action of BTDB is not fully understood. However, studies have suggested that BTDB exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. BTDB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, BTDB has been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival. BTDB has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
BTDB has been shown to have several biochemical and physiological effects. In vitro studies have shown that BTDB can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In addition, BTDB has been shown to inhibit the migration and invasion of cancer cells. In animal models, BTDB has been shown to suppress tumor growth, reduce inflammation, and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
BTDB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, BTDB has shown potent anti-cancer and anti-inflammatory effects in vitro and in vivo. However, there are also limitations to using BTDB in lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the exact mechanism of action of BTDB is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on BTDB. One area of research is to further investigate its anti-cancer and anti-inflammatory effects and to elucidate its mechanism of action. Another area of research is to investigate its potential as a therapeutic agent for other diseases, such as metabolic disorders and neurodegenerative diseases. In addition, research could be done to improve the solubility and bioavailability of BTDB to make it a more effective therapeutic agent.
Synthesemethoden
The synthesis of BTDB involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-mercapto-N,N-dimethylbenzylamine followed by the reaction with 3-chloro-2-methylphenol. The resulting product is then treated with sodium methoxide to obtain BTDB. The synthesis of BTDB is a multi-step process that requires careful control of reaction conditions to obtain high yields of the final product.
Wissenschaftliche Forschungsanwendungen
BTDB has been extensively studied for its potential as an anticancer agent. Several studies have shown that BTDB has potent anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. In addition, BTDB has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. BTDB has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that BTDB can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-6,6-dimethyl-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-19(2)21-15-11-7-6-10-14(15)16-17(24-19)20-18(23-22-16)25-12-13-8-4-3-5-9-13/h3-11,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXRPMTDPFLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzylsulfanyl-6,6-dimethyl-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)

![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)



![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)

![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)